molecular formula C14H21NO3 B8629271 tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate

Cat. No.: B8629271
M. Wt: 251.32 g/mol
InChI Key: KREKVIUSHITOGP-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a hydroxy group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl group attached to the nitrogen atom of the phenethylamine backbone. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate typically involves the protection of the amine group with a Boc group, followed by methylation and hydroxylation. One common method includes:

    Protection of the Amine Group: The primary amine of phenethylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc phenethylamine.

    Methylation: The protected amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield N-Boc,N-methyl phenethylamine.

    Hydroxylation: Finally, the hydroxyl group is introduced at the desired position using a suitable oxidizing agent or hydroxylation reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Deprotection Reagents: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxy group

    Substitution: Formation of various substituted phenethylamines

Scientific Research Applications

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate involves its interaction with various molecular targets, including receptors and enzymes. The hydroxy group can form hydrogen bonds with target proteins, while the Boc and methyl groups can influence the compound’s lipophilicity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    N-Methylphenethylamine: Similar structure but lacks the hydroxy and Boc groups.

    3-Hydroxyphenethylamine: Similar structure but lacks the Boc and methyl groups.

    N-Boc phenethylamine: Similar structure but lacks the hydroxy and methyl groups.

Uniqueness

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate is unique due to the combination of the hydroxy, Boc, and methyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-8-11-6-5-7-12(16)10-11/h5-7,10,16H,8-9H2,1-4H3

InChI Key

KREKVIUSHITOGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC(=CC=C1)O

Origin of Product

United States

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